molecular formula C12H14N2O2 B12006521 5-Phenyl-1-propylimidazolidine-2,4-dione CAS No. 37932-65-3

5-Phenyl-1-propylimidazolidine-2,4-dione

Cat. No.: B12006521
CAS No.: 37932-65-3
M. Wt: 218.25 g/mol
InChI Key: XFJUEGMDQNYMIB-UHFFFAOYSA-N
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Description

5-Phenyl-1-propylimidazolidine-2,4-dione is a heterocyclic compound belonging to the imidazolidinedione class, characterized by a five-membered ring containing two nitrogen atoms and two ketone groups. Its molecular formula is C₁₄H₁₆N₂O₂, with a molecular weight of 244.29 g/mol. The compound features a phenyl group at the 5-position and a propyl chain at the 1-position of the imidazolidine core. These substituents influence its physicochemical properties, such as solubility, stability, and biological activity.

Properties

CAS No.

37932-65-3

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

5-phenyl-1-propylimidazolidine-2,4-dione

InChI

InChI=1S/C12H14N2O2/c1-2-8-14-10(11(15)13-12(14)16)9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3,(H,13,15,16)

InChI Key

XFJUEGMDQNYMIB-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(C(=O)NC1=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Phenyl-1-propylimidazolidine-2,4-dione typically involves the cyclization of appropriate precursors. One common method is the reaction of phenylhydrazine with propyl isocyanate, followed by cyclization under acidic conditions. Another approach involves the reaction of phenylacetic acid with urea and propylamine under high-temperature conditions to form the desired imidazolidinedione ring .

Industrial Production Methods: Industrial production of 5-Phenyl-1-propylimidazolidine-2,4-dione often employs continuous flow reactors to ensure consistent product quality and yield. The use of catalysts, such as copper salts, can enhance the reaction efficiency and reduce the reaction time .

Chemical Reactions Analysis

Types of Reactions: 5-Phenyl-1-propylimidazolidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted imidazolidinediones, which can have different biological and chemical properties .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Phenyl-1-propylimidazolidine-2,4-dione involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, its anticonvulsant activity is believed to be mediated through the modulation of neurotransmitter receptors in the brain .

Comparison with Similar Compounds

Imidazolidine-2,4-dione derivatives exhibit diverse biological and chemical properties based on their substitution patterns. Below is a systematic comparison of 5-Phenyl-1-propylimidazolidine-2,4-dione with structurally related compounds:

Structural and Physicochemical Comparisons
Compound Name Substituents Key Features Solubility/Stability
5-Phenyl-1-propylimidazolidine-2,4-dione 5-Ph, 1-Pr Balanced lipophilicity; moderate steric bulk Moderate aqueous solubility
5,5-Diphenylimidazolidine-2,4-dione 5,5-diPh Enhanced stability; rigid structure Low aqueous solubility
5-Isopropylimidazolidine-2,4-dione 5-iPr Compact substituent; lower molecular weight Higher solubility
5-(2-Methoxy-5-methylphenyl)-5-methylimidazolidine-2,4-dione 5-(MeO-Ph-Me), 5-Me Polar methoxy group; increased polarity Improved solubility
5-Acetyl-1,3-bis(4-fluorophenyl)-5-methylimidazolidine-2,4-dione 5-Ac, 1,3-di(4-FPh) Fluorine atoms enhance metabolic stability Low solubility

Key Observations :

  • The propyl chain at the 1-position introduces moderate steric bulk, which may improve metabolic stability compared to smaller alkyl groups (e.g., methyl) .
  • Compounds with electron-withdrawing groups (e.g., fluorine in ) show enhanced stability but lower solubility .

Key Observations :

  • Phenyl-substituted derivatives (e.g., 5,5-diphenyl) often exhibit anticancer activity due to enhanced interaction with hydrophobic enzyme pockets .
  • Alkyl chains (e.g., propyl) may improve pharmacokinetic profiles by reducing rapid clearance compared to shorter chains .
  • Heteroaromatic substituents (e.g., pyridinyl in ) confer antimicrobial activity via polar interactions with bacterial targets .
Research Findings and Data
  • Synthetic Accessibility : The propyl chain in 5-Phenyl-1-propylimidazolidine-2,4-dione can be introduced via alkylation reactions using propyl halides, similar to methods described for pelanserine derivatives (). Microwave-assisted synthesis (as in ) may optimize yield and purity.
  • Thermodynamic Stability : Computational studies (e.g., DFT calculations) predict that the phenyl group stabilizes the imidazolidine core through resonance, while the propyl chain minimizes steric clashes .
  • Biological Potential: While direct data is lacking, structural analogs like 5-(2-phenylethylidene) derivatives show anti-proliferative activity, suggesting the target compound could be explored in oncology .

Biological Activity

5-Phenyl-1-propylimidazolidine-2,4-dione is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biochemical interactions, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

5-Phenyl-1-propylimidazolidine-2,4-dione possesses a unique structure that contributes to its biological activity. The imidazolidine ring is known for its ability to interact with various biomolecules, influencing cellular processes.

While the precise mechanism of action of 5-Phenyl-1-propylimidazolidine-2,4-dione remains largely unexplored, insights can be drawn from structurally similar compounds. For instance, derivatives such as 5-methyl-5-[4-(4-oxo-3H-quinazolin-2-yl)phenyl]imidazolidine-2,4-dione have demonstrated the ability to inhibit tankyrase enzymes (TNKS-1 and TNKS-2), which play a crucial role in the Wnt/β-catenin signaling pathway. This inhibition can lead to significant changes in cellular behavior and gene expression.

Antimicrobial Properties

Research indicates that 5-Phenyl-1-propylimidazolidine-2,4-dione exhibits antimicrobial properties. A study on similar compounds showed that they could enhance the effectiveness of antibiotics against resistant bacterial strains by inhibiting efflux pumps . This suggests that 5-Phenyl-1-propylimidazolidine-2,4-dione may also possess chemosensitizing properties that could be leveraged in treating multidrug-resistant infections.

Antioxidant Effects

The compound has been investigated for its potential antioxidant activity. Antioxidants are critical in mitigating oxidative stress within cells, which is linked to various diseases including cancer and neurodegenerative disorders. The antioxidant properties of imidazolidine derivatives suggest they may protect cells from damage caused by free radicals.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEnhances antibiotic efficacy against resistant strains
AntioxidantExhibits potential protective effects against oxidative stress
Enzyme InhibitionPossible inhibition of tankyrase enzymes
Cellular ModulationInfluences cell signaling pathways

Case Study: Antimicrobial Efficacy

In a recent study, derivatives of imidazolidine were tested for their ability to combat Gram-negative bacteria. The results indicated that certain analogs significantly reduced the minimum inhibitory concentration (MIC) of antibiotics when used in combination with them. This synergistic effect highlights the potential of 5-Phenyl-1-propylimidazolidine-2,4-dione as a valuable adjunct in antibiotic therapy .

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